Tetrakis(acetonitrile)copper(I) hexafluorophosphate
Description
Tetrakis(acetonitrile)copper(I) hexafluorophosphate is a salt with the chemical formula [Cu(CH₃CN)₄]PF₆. It is a colorless solid that is widely used in the synthesis of other copper complexes. The cation [Cu(CH₃CN)₄]⁺ is a well-known example of a transition metal nitrile complex .
Properties
CAS No. |
64443-05-6 |
|---|---|
Molecular Formula |
C8H12CuF6N4P |
Molecular Weight |
372.72 g/mol |
IUPAC Name |
acetonitrile;copper(1+);hexafluorophosphate |
InChI |
InChI=1S/4C2H3N.Cu.F6P/c4*1-2-3;;1-7(2,3,4,5)6/h4*1H3;;/q;;;;+1;-1 |
InChI Key |
GNQXUMGHBSAQBV-UHFFFAOYSA-N |
SMILES |
CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+] |
Canonical SMILES |
CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is generally produced by the addition of hexafluorophosphoric acid (HPF₆) to a suspension of copper(I) oxide in acetonitrile. The reaction is highly exothermic and may bring the solution to a boil. The reaction can be represented as follows :
[ \text{Cu}_2\text{O} + 2 \text{HPF}_6 + 8 \text{CH}_3\text{CN} \rightarrow 2 [\text{Cu}(\text{CH}_3\text{CN})_4]\text{PF}_6 + \text{H}_2\text{O} ]
Upon crystallization, the resulting microcrystals should be white, though a blue tinge is common, indicating the presence of copper(II) impurities .
Industrial Production Methods
A new, environmentally friendly one-pot method for the synthesis of tetrakis(acetonitrile)copper(I) complexes with various counterions, including hexafluorophosphate, has been developed. This method uses water as a solvent and minimizes the amounts of toxic organic reagents .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(acetonitrile)copper(I) hexafluorophosphate undergoes various types of reactions, including:
Substitution: The complex forms di- and tri-acetonitrilo complexes with other counterions and is also a useful source of unbound copper(I).
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl aldehydes, dimedone, and urazole or phthalhydrazide . The conditions often involve the use of acetonitrile as a solvent and may require heating .
Major Products
Major products formed from these reactions include triazolo[1,2-a]indazole-1,3,8-trione and 2H-indazolo[2,1-b]phthalazine-trione derivatives .
Scientific Research Applications
Tetrakis(acetonitrile)copper(I) hexafluorophosphate has a wide range of applications in scientific research, including:
Copper Precursor: It is used as a precursor for the formation of copper sulfide/cadmium sulfide nanorod junctions by cationic exchange processes.
Luminescent Materials: It is used to prepare luminescent pseudo-polymorphs and other luminescent materials.
Hydrosilylation: It is used in the hydrosilylation of carbonyl compounds.
Mechanism of Action
The acetonitrile ligands in tetrakis(acetonitrile)copper(I) hexafluorophosphate protect the copper(I) ion from oxidation to copper(II). these ligands are rather poorly bound, allowing the complex to form di- and tri-acetonitrilo complexes with other counterions. This property makes it a useful source of unbound copper(I) for various reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Tetrakis(acetonitrile)copper(I) tetrafluoroborate
- Tetrakis(acetonitrile)copper(I) perchlorate
- Tetrakis(acetonitrile)copper(I) nitrate
Uniqueness
Tetrakis(acetonitrile)copper(I) hexafluorophosphate is unique due to its specific counterion, hexafluorophosphate, which provides distinct properties and reactivity compared to other similar compounds with different counterions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
